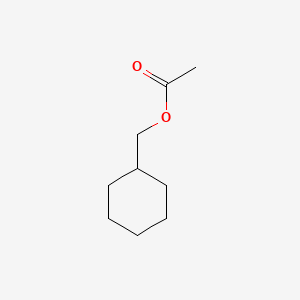

Cyclohexylmethyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55890. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(10)11-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKHUBNHBYCRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239547 | |

| Record name | Cyclohexylmethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-55-3 | |

| Record name | Cyclohexylmethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylmethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylmethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLMETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PX9ED89MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexylmethyl Acetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylmethyl acetate (B1210297) is a carboxylic ester with applications in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and scientists, particularly those in the field of drug development, by consolidating key technical data and methodologies.

Chemical Structure and Identifiers

Cyclohexylmethyl acetate, also known as cyclohexanemethanol (B47985) acetate, is the ester formed from cyclohexanemethanol and acetic acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 937-55-3[1] |

| Molecular Formula | C₉H₁₆O₂[1] |

| SMILES | CC(=O)OCC1CCCCC1[1] |

| InChI | InChI=1S/C9H16O2/c1-8(10)11-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 197.1 °C at 760 mmHg | [4] |

| Melting Point | Not available | [2] |

| Density | 0.952 g/cm³ | [4] |

| Refractive Index | 1.4430-1.4470 | [4] |

| Solubility | Soluble in organic solvents such as ethers and alcohols. Solubility in water is estimated to be low, similar to cyclohexyl acetate (0.2 g/100ml at 20 °C). | [5] |

| Vapor Pressure | 0.385 mmHg at 25°C | [4] |

| Flash Point | 66.8 °C | [4] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the esterification of cyclohexanemethanol with acetic acid or its anhydride.[6] A general procedure is outlined below.

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a heating mantle.

-

Reactant Charging: To the flask, add 1.0 mole of cyclohexanemethanol and 1.2 moles of acetic anhydride.

-

Catalyst Addition: Add a catalytic amount (e.g., 0.01 moles) of an acid catalyst, such as p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Data Acquisition:

-

Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-32 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled spectrum is typically acquired with a spectral width of 0-220 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm). Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.

Experimental Protocol:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean salt plates.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound. Key expected peaks include the C=O stretch of the ester (around 1740 cm⁻¹), C-O stretches (around 1240 cm⁻¹ and 1040 cm⁻¹), and C-H stretches of the alkyl groups (around 2850-2950 cm⁻¹).

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., 1 mg/mL).

-

Instrumentation: Analyze the sample using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and identification.

-

GC-MS Data Acquisition:

-

GC Conditions: Use a suitable capillary column (e.g., HP-5ms). A typical temperature program might start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (156.22 g/mol ). Analyze the fragmentation pattern to further confirm the structure. Expected fragments would include the acetyl cation (m/z 43) and fragments resulting from the loss of the acetate group or parts of the cyclohexyl ring.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound.

A study on the related compound, cyclohexyl acetate, has suggested it may act as a volatile sex pheromone mimic in Caenorhabditis nematodes.[7] However, the relevance of this finding to drug development and human biology is not established.

Further research is required to elucidate any potential pharmacological effects or mechanisms of action for this compound.

Conclusion

This technical guide has summarized the key chemical properties, structural details, and experimental protocols for this compound. The provided information on its synthesis and spectroscopic characterization offers a solid foundation for researchers working with this compound. The absence of data on its biological activity highlights an area for future investigation, which could be of particular interest to the drug development community.

References

- 1. This compound | C9H16O2 | CID 244762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 937-55-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. lookchem.com [lookchem.com]

- 5. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Synthesis of Cyclohexylmethyl Acetate from Cyclohexanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cyclohexylmethyl acetate (B1210297) from cyclohexanemethanol (B47985). Cyclohexylmethyl acetate is an important ester with applications in fragrance, flavor, and as a specialty solvent. This document details the primary synthetic methodologies, including Fischer esterification and acetylation, providing in-depth experimental protocols. Quantitative data from various synthetic approaches are summarized for comparative analysis. Furthermore, this guide illustrates the key chemical transformations and experimental workflows using detailed diagrams to facilitate a deeper understanding and practical application in a laboratory setting.

Introduction

The synthesis of esters is a fundamental transformation in organic chemistry. This compound, the ester derived from cyclohexanemethanol and acetic acid, is a compound of interest due to its characteristic fruity odor, making it valuable in the fragrance and flavor industries. Its synthesis is a classic example of esterification and can be achieved through several methods, most notably the direct esterification with acetic acid (Fischer esterification) or by acetylation with acetic anhydride. The choice of method often depends on desired yield, reaction conditions, and the availability of reagents and catalysts. This guide will explore these common synthetic routes, providing detailed procedural information and comparative data.

Synthetic Pathways

The two primary pathways for the synthesis of this compound from cyclohexanemethanol are:

-

Fischer Esterification: The reaction of cyclohexanemethanol with acetic acid in the presence of an acid catalyst. This is a reversible reaction, and measures are often taken to drive the equilibrium towards the product.

-

Acetylation with Acetic Anhydride: A more reactive approach where cyclohexanemethanol is treated with acetic anhydride, often with a catalyst, to form the ester. This reaction is generally faster and not reversible under typical conditions.

Fischer Esterification Signaling Pathway

The following diagram illustrates the acid-catalyzed Fischer esterification of cyclohexanemethanol with acetic acid.

Caption: Acid-catalyzed Fischer esterification pathway.

Acetylation with Acetic Anhydride Signaling Pathway

The diagram below shows the acetylation of cyclohexanemethanol using acetic anhydride, which can be catalyzed by either acid or base, or proceed under neutral conditions with heating.

An In-depth Technical Guide to the Spectroscopic Data of Cyclohexylmethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclohexylmethyl acetate (B1210297) (CAS No. 937-55-3), a key organic compound with applications in various scientific fields. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

Cyclohexylmethyl acetate is an ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is a colorless liquid at room temperature.

SMILES: CC(=O)OCC1CCCCC1

Spectroscopic Data

The following sections present the quantitative spectroscopic data for this compound, sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The data presented below was acquired on a 90 MHz spectrometer using CDCl₃ as the solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.84 | d | 2H | -O-CH₂ - |

| 2.04 | s | 3H | -C(=O)-CH₃ |

| 1.8 - 0.8 | m | 11H | Cyclohexyl protons |

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The data below was obtained using a 22.5 MHz spectrometer with CDCl₃ as the solvent.

| Chemical Shift (δ) ppm | Assignment |

| 171.1 | C =O |

| 70.4 | -O-C H₂- |

| 37.6 | C H (cyclohexyl) |

| 30.1 | C H₂ (cyclohexyl) |

| 26.5 | C H₂ (cyclohexyl) |

| 25.7 | C H₂ (cyclohexyl) |

| 20.9 | -C(=O)-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following data was acquired using the liquid film method.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Strong | C-H stretch (alkane) |

| 2850 | Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1450 | Medium | C-H bend (alkane) |

| 1365 | Medium | C-H bend (alkane) |

| 1240 | Strong | C-O stretch (ester) |

| 1040 | Medium | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The data below was obtained by electron ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 156 | 5 | [M]⁺ (Molecular Ion) |

| 97 | 100 | [C₇H₁₃]⁺ |

| 81 | 45 | [C₆H₉]⁺ |

| 67 | 30 | [C₅H₇]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 43 | 90 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition: The spectrum was recorded on a 90 MHz NMR spectrometer. Standard acquisition parameters were used.

-

¹³C NMR Acquisition: The spectrum was recorded on a 22.5 MHz NMR spectrometer using broadband proton decoupling.

IR Spectroscopy

-

Sample Preparation: A thin film of neat this compound was placed between two sodium chloride (NaCl) plates.

-

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

-

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC).

-

Ionization: Electron Ionization (EI) was used as the ionization method.

-

Analysis: The ions were separated and detected by a quadrupole mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Physical properties of Cyclohexylmethyl acetate boiling point and density

An In-depth Technical Guide to the Physical Properties of Cyclohexylmethyl Acetate (B1210297)

This technical guide provides a comprehensive overview of the key physical properties of cyclohexylmethyl acetate, with a specific focus on its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical data and experimental context for this compound.

Overview of this compound

This compound (CEMA), with the chemical formula C₉H₁₆O₂, is an ester characterized by a cyclohexyl group attached to a methyl acetate moiety. Its molecular structure significantly influences its physical characteristics, making it a subject of interest in various chemical applications.

Physical Properties

The primary physical properties of this compound are summarized in the table below. These values are critical for a range of applications, including reaction condition optimization, purification process design, and safety assessments.

| Physical Property | Value | Conditions | Reference |

| Boiling Point | 197.1 °C | at 760 mmHg | [1] |

| 183 °C | Not specified | [2] | |

| Density | 0.952 g/cm³ | Not specified | [1] |

| Specific Gravity | 0.96 | 20/20 °C | [2] |

| Molecular Weight | 156.22 g/mol | [3] | |

| Flash Point | 66.8 °C | [1] | |

| 67 °C | [2] | ||

| Refractive Index | 1.4430-1.4470 | Not specified | [1] |

| 1.44 | Not specified | [2] | |

| Vapor Pressure | 0.385 mmHg | at 25 °C | [1] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections outline the general experimental methodologies for measuring the boiling point and density of esters like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.[4] Several methods can be employed for its determination:

-

Distillation Method: This is a common and straightforward method, especially when purification of the sample is also required. A simple distillation apparatus is set up, and the temperature at which the liquid steadily distills is recorded as the boiling point.[5] It is crucial that the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.[5]

-

Thiele Tube Method: This technique is suitable for small sample volumes.[5] The sample is placed in a small tube with an inverted capillary tube. This assembly is attached to a thermometer and heated in a Thiele tube containing oil. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid is drawn back into the capillary.[4][5]

-

Reflux Method: A reflux apparatus can also be used to determine the boiling point. The liquid is heated to its boiling point, and the vapors are condensed and returned to the flask. A thermometer placed in the vapor phase below the condenser will register a stable temperature, which corresponds to the boiling point.[5]

Density Determination

Density is a fundamental physical property defined as mass per unit volume. For liquids, it is commonly determined using the following methods:

-

Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. The procedure involves weighing the empty pycnometer, then weighing it filled with the sample liquid, and finally weighing it filled with a reference substance of known density (e.g., water). By comparing these masses, the density of the sample can be calculated with high precision.

-

Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid to measure its relative density or specific gravity. The reading is taken from the scale at the point where the surface of the liquid meets the stem of the hydrometer. This method is quick but generally less accurate than the pycnometer method.

Structure-Property Relationship

The molecular structure of this compound directly influences its physical properties. The presence of the polar ester group leads to dipole-dipole interactions between molecules, while the nonpolar cyclohexyl ring contributes to van der Waals forces. These intermolecular forces must be overcome for the substance to boil, thus determining its boiling point.

Caption: Molecular structure of this compound and its influence on physical properties.

References

Cyclohexylmethyl acetate molecular weight and formula

An In-depth Technical Guide to Cyclohexylmethyl Acetate (B1210297): Molecular Properties and Synthesis

This technical guide provides a comprehensive overview of the core molecular properties of cyclohexylmethyl acetate, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physical Properties

This compound is an ester recognized for its characteristic fruity aroma. A clear, colorless to almost colorless liquid, its fundamental molecular and physical data are crucial for its application in research and development.

Molecular Formula and Weight

The chemical formula for this compound is C9H16O2.[1][2][3][4][5] Its molecular weight is approximately 156.225 g/mol .[1][2][5] Minor variations in reported molecular weight, such as 156.22 g/mol , are also noted in the literature.[3][4]

Quantitative Data Summary

The fundamental quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C9H16O2[1][2][3][4][5] |

| Molecular Weight | 156.225 g/mol [1][2][5] |

| Elemental Composition | |

| Carbon (C) | 9 atoms |

| Hydrogen (H) | 16 atoms |

| Oxygen (O) | 2 atoms |

Synthesis Methodology

The primary method for the synthesis of this compound is through the azeotropic esterification of cyclohexyl methanol (B129727) with acetic acid.[3]

Experimental Protocol: Azeotropic Esterification

While detailed experimental protocols can vary, the general procedure involves reacting cyclohexyl methanol with an excess of acetic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene (B28343) or hexane, to facilitate the removal of water and drive the reaction to completion according to Le Chatelier's principle. The reaction mixture is heated to reflux, and the water produced is continuously removed using a Dean-Stark apparatus. Upon completion, the reaction mixture is cooled, washed with a basic solution to neutralize the acid catalyst, and then washed with water. The organic layer is dried, and the final product, this compound, is purified by distillation.

The logical workflow for this synthesis process is illustrated in the following diagram.

Caption: Synthesis workflow for this compound.

References

Solubility Profile of Cyclohexylmethyl Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexylmethyl acetate (B1210297) in various organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this document focuses on providing a framework for understanding and determining the solubility of cyclohexylmethyl acetate. It includes a summary of the known physical and chemical properties of the compound, qualitative solubility information for this compound and analogous compounds, and a detailed experimental protocol for the quantitative determination of solubility using the gravimetric shake-flask method. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with or considering the use of this compound as a solvent or in a formulation.

Introduction

This compound (CAS No. 937-55-3) is a carboxylic ester with potential applications in various chemical and pharmaceutical industries. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary protocols for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 156.22 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow clear liquid | TCI America |

| Boiling Point | 197.1 °C at 760 mmHg | LookChem |

| Density | 0.952 g/cm³ | LookChem |

| LogP (octanol/water) | 2.12980 | LookChem |

| Vapor Pressure | 0.385 mmHg at 25°C | LookChem |

| Refractive Index | 1.4430-1.4470 | LookChem |

Solubility Data

Exhaustive searches of scientific databases and literature have revealed a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. However, qualitative information and data for analogous compounds can provide valuable insights into its expected solubility behavior.

Qualitative Solubility of this compound

General statements in chemical literature and supplier information suggest that this compound is soluble in common organic solvents such as ethers and alcohols.

Solubility of Analogous Compounds

Data for structurally similar compounds, such as cyclohexyl acetate and cyclohexyl ethyl acetate, can serve as a useful proxy for estimating the solubility of this compound. This information is summarized in Table 2. The principle of "like dissolves like" suggests that this compound, being an ester with a significant non-polar cyclohexyl group, will exhibit good solubility in a range of non-polar and moderately polar organic solvents.

Table 2: Qualitative Solubility of Compounds Analogous to this compound

| Compound | Solvent | Solubility | Source |

| Cyclohexyl Acetate | Ethyl Ether | Very Soluble | --INVALID-LINK-- |

| Ethanol | Very Soluble | --INVALID-LINK-- | |

| Alcohols | Miscible | --INVALID-LINK-- | |

| Other Esters | Miscible | --INVALID-LINK-- | |

| Cyclohexyl Ethyl Acetate | Alcohol | Soluble | --INVALID-LINK-- |

| Ethanol | Soluble | --INVALID-LINK-- | |

| Acetone | Soluble | --INVALID-LINK-- | |

| Hydrocarbons | Soluble | --INVALID-LINK-- |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol is required. The following section details the gravimetric shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a liquid in a solvent.

Principle

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest by allowing the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined gravimetrically.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade, e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dishes or pre-weighed vials

-

Drying oven or vacuum desiccator

Experimental Procedure

-

Preparation:

-

Accurately weigh an appropriate amount of the chosen organic solvent into a series of glass vials.

-

Record the exact mass of the solvent.

-

-

Sample Addition:

-

Add an excess of this compound to each vial containing the solvent. The presence of a distinct second phase (undissolved this compound) should be visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 12 hours to allow for complete phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe fitted with a syringe filter. This step is crucial to avoid transferring any undissolved solute.

-

Dispense the filtered aliquot into a pre-weighed evaporating dish or vial.

-

Record the total mass of the aliquot and the dish/vial.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the aliquot. This can be done in a fume hood at room temperature or in a drying oven at a temperature below the boiling point of this compound and the solvent. A gentle stream of nitrogen can be used to accelerate evaporation.

-

-

Mass Determination:

-

Once the solvent is completely evaporated, weigh the dish/vial containing the residual this compound.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Data Calculation

The solubility can be calculated as follows:

-

Mass of the aliquot of the saturated solution = (Mass of dish/vial + aliquot) - (Mass of empty dish/vial)

-

Mass of dissolved this compound = (Mass of dish/vial after evaporation) - (Mass of empty dish/vial)

-

Mass of the solvent in the aliquot = (Mass of the aliquot) - (Mass of dissolved this compound)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent in the aliquot) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the gravimetric shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of Cyclohexylmethyl Acetate (B1210297)

This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with the synthesis and hydrolysis of cyclohexylmethyl acetate. The information presented herein is intended to support research, development, and optimization of processes involving this important ester.

Introduction

This compound is an ester with applications in various chemical syntheses. Understanding its formation and degradation pathways, along with the kinetics of these processes, is crucial for controlling reaction outcomes, optimizing yields, and ensuring product stability. This guide details the primary reaction mechanisms, presents available quantitative kinetic data, and provides standardized experimental protocols for the study of this compound. While specific kinetic data for this compound is limited in publicly available literature, data from structurally similar esters, such as cyclohexyl acetate and other primary alcohol acetates, are used to provide reasonable estimations and comparative insights.

Reaction Mechanisms

The synthesis and hydrolysis of this compound primarily proceed through acid-catalyzed, base-catalyzed, and enzyme-catalyzed pathways.

Acid-Catalyzed Synthesis (Fischer-Speier Esterification)

The most common method for synthesizing this compound is the Fischer-Speier esterification of cyclohexanemethanol (B47985) with acetic acid, using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. This is a reversible process.[1] To drive the reaction toward the product (the ester), it is common to use an excess of one reactant or to remove the water that is formed, for instance, by azeotropic distillation.[1][2]

The mechanism involves the following key steps:

-

Protonation of the carbonyl oxygen of acetic acid by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack.[3]

-

Nucleophilic attack by the oxygen of cyclohexanemethanol on the protonated carbonyl carbon.

-

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

-

Elimination of water to form a protonated ester.

-

Deprotonation to yield the final ester product, this compound, and regenerate the acid catalyst.

Acid-Catalyzed Hydrolysis

This is the reverse of the Fischer-Speier esterification. The presence of a large excess of water in an acidic medium drives the equilibrium toward the carboxylic acid and alcohol.[3]

The mechanism proceeds as follows:

-

Protonation of the ester's carbonyl oxygen.

-

Nucleophilic attack by a water molecule on the carbonyl carbon.

-

Proton transfer to the alkoxy group.

-

Elimination of cyclohexanemethanol.

-

Deprotonation of the resulting protonated carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction where a hydroxide (B78521) ion acts as a nucleophile.[4] The reaction consumes the base, which is why it is referred to as base-promoted rather than base-catalyzed.

The mechanism involves:

-

Nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Collapse of the intermediate , leading to the elimination of the cyclohexylmethoxide ion.

-

Acid-base reaction where the strongly basic cyclohexylmethoxide ion deprotonates the newly formed acetic acid, yielding cyclohexanemethanol and an acetate salt.

Enzyme-Catalyzed Synthesis and Hydrolysis

Lipases are commonly used enzymes for the esterification and hydrolysis of esters under mild conditions. These reactions are highly selective. The mechanism for lipase-catalyzed esterification is generally described by the Ping-Pong Bi-Bi mechanism.

The key steps in synthesis are:

-

The carboxylic acid binds to the enzyme.

-

An acyl-enzyme intermediate is formed with the release of a water molecule.

-

The alcohol binds to the acyl-enzyme complex.

-

The ester is formed and released from the enzyme.

Hydrolysis follows the reverse pathway, with water acting as the nucleophile that attacks the acyl-enzyme intermediate.

Quantitative Data on Reaction Kinetics

The following tables summarize kinetic data for the synthesis and hydrolysis of this compound and related esters. Data for analogous systems are provided to serve as a reference due to the limited availability of specific kinetic parameters for this compound.

Table 1: Kinetic Parameters for Ester Synthesis

| Ester | Reaction | Catalyst | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Kinetic Model | Reference |

| Cyclohexyl Acetate | Esterification of cyclohexene (B86901) and acetic acid | Sulfonic acid-type styrene (B11656) cation exchange resin | 70-90 | 93.06 | LHHW | [5] |

| Cyclohexyl Acetate | Esterification of cyclohexanol (B46403) and acetic acid | Amberlyst-15 | 70 | 10 (as J/g.mole) | - | [6] |

| p-tert-Butylcyclohexyl Acetate | Esterification of p-tert-butylcyclohexanol and acetic acid | Amberlyst-15 | - | 41.88 | - | [7] |

| Hexyl Acetate | Transesterification of hexanol with triacetin | Immobilized lipase (Lipozyme IM-77) | 25-65 | - | Response Surface Methodology | [8] |

| Primary Alkyl Esters | Esterification of primary alcohols with lactic acid | Autocatalytic | 40-111 | 47-49 | Second-order | [9] |

Table 2: Kinetic Parameters for Ester Hydrolysis

| Ester | Reaction | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Ester cyclohexyl acidacetylomethyl | Acidic Hydrolysis | HCl in acetone-water | - | k(obs) = k(H₂O) + k(HCl)[HCl] | - | [10] |

| Methyl Acetate | Acidic Hydrolysis | HCl | 25 | - | 3.87 x 10⁻⁸ (Note: This value seems unusually low and may be reported with different units) | [11] |

| Ethyl Acetate | Base-Catalyzed Hydrolysis | NaOH | 20-60 | - | - | [12] |

| Secondary Alkyl Sulfonates (including cyclohexyl) | Hydrolysis | Water | 25 | 3.1(5) × 10⁻⁴ s⁻¹ (for 2-adamantyl tosylate) | - | [13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific study of this compound.

Protocol: Acid-Catalyzed Synthesis of this compound

This protocol is adapted from general Fischer-Speier esterification procedures.

Apparatus Setup:

-

A round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a heating mantle with a magnetic stirrer.

Reactant Charging:

-

To the flask, add cyclohexanemethanol (1.0 eq), acetic acid (1.5 eq), and a suitable solvent for azeotropic water removal (e.g., toluene).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

Reaction:

-

Heat the mixture to reflux.

-

Continuously remove the water that collects in the Dean-Stark trap.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation.

Protocol: Kinetic Study of Acid-Catalyzed Hydrolysis by Titration

This protocol is based on standard methods for studying the kinetics of ester hydrolysis.[6][14][15]

Apparatus and Reagents:

-

Thermostated water bath

-

Conical flasks

-

Pipettes

-

Burette

-

Stopwatch

-

This compound

-

Standardized HCl solution (e.g., 0.5 M)

-

Standardized NaOH solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Ice-cold water

Procedure:

-

Place separate flasks containing the HCl solution and this compound in the water bath to reach thermal equilibrium.

-

To start the reaction, add a known volume of this compound to the HCl solution and start the stopwatch.

-

Immediately withdraw a known volume (e.g., 5 mL) of the reaction mixture and add it to a flask containing ice-cold water to quench the reaction.

-

Add a few drops of phenolphthalein and titrate with the standardized NaOH solution. This is the reading at t=0.

-

Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 10, 20, 30, 60, 90 minutes), quench with ice-cold water, and titrate with NaOH.

-

For the infinity reading (t=∞), heat a separate aliquot of the reaction mixture in a sealed container in a boiling water bath for an extended period (e.g., 1 hour) to ensure complete hydrolysis, then cool and titrate.

Data Analysis: The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time (t), where V is the volume of NaOH used.

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring the progress of the reaction by separating and quantifying the reactants and products.

Sample Preparation:

-

Withdraw a small aliquot of the reaction mixture.

-

Quench the reaction if necessary (e.g., by cooling and neutralizing).

-

Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Add an internal standard for accurate quantification.

Typical GC-MS Parameters:

-

Column: A nonpolar capillary column (e.g., HP-5MS).

-

Injection Mode: Split or splitless, depending on the concentration.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient to separate components based on their boiling points (e.g., start at 70°C, ramp up to 250°C).

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Data Analysis:

-

Identify the peaks for cyclohexanemethanol, acetic acid, and this compound based on their retention times and mass spectra.

-

Quantify the components by integrating the peak areas and comparing them to the internal standard.

Conclusion

This guide has provided a detailed overview of the reaction mechanisms and kinetics of this compound. While specific kinetic data for this compound remain sparse, the principles of esterification and hydrolysis, along with data from analogous systems, provide a strong foundation for researchers. The provided experimental protocols offer standardized methods for the synthesis and kinetic analysis of this and related esters. Further research is encouraged to determine the specific kinetic parameters for this compound under various conditions to build upon the knowledge base presented here.

References

- 1. researchgate.net [researchgate.net]

- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 5. nitt.edu [nitt.edu]

- 6. scribd.com [scribd.com]

- 7. rkmvccrahara.org [rkmvccrahara.org]

- 8. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin [mdpi.com]

- 9. tuengr.com [tuengr.com]

- 10. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. kinetics water/alkali hydrolysis of halogenoalkanes reaction rate expression orders of reaction explained Advanced A Level GCE revision notes [docbrown.info]

- 13. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. erpjietuniverse.in [erpjietuniverse.in]

- 15. egyankosh.ac.in [egyankosh.ac.in]

Discovery and history of Cyclohexylmethyl acetate

An In-depth Technical Guide to the Discovery and History of Cyclohexylmethyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylmethyl acetate, a carboxylic ester with the chemical formula C₉H₁₆O₂, is a versatile compound with applications spanning the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and physicochemical properties. Detailed experimental protocols for its synthesis and analysis are presented, along with quantitative data organized for clarity. Visual diagrams generated using the DOT language illustrate key chemical processes and experimental workflows to facilitate a deeper understanding of this important chemical entity.

Introduction and Historical Context

The discovery of this compound is not attributed to a single individual or a landmark event but is rather rooted in the broader history of organic chemistry and the development of esterification reactions. The pioneering work of Emil Fischer and Arthur Speier in 1895 on the acid-catalyzed esterification of carboxylic acids and alcohols, now known as the Fischer-Speier esterification, laid the fundamental groundwork for the synthesis of a vast array of esters, including this compound.[1][2]

The emergence of industrial-scale production of alcohols and carboxylic acids in the early 20th century further propelled the synthesis and exploration of various esters. Acetate esters, in particular, found widespread use as solvents, flavoring agents, and fragrances due to their characteristic fruity odors and excellent solvency properties.[3][4][5] While the exact date of the first synthesis of this compound is not well-documented, it was likely first prepared and characterized during this period of extensive research into ester compounds.

Early applications of acetate esters were prominent in the lacquer and coatings industry.[3] As the 20th century progressed, their utility expanded into the pharmaceutical sector, where they serve as crucial building blocks and intermediates in the synthesis of active pharmaceutical ingredients (APIs).[6] The unique combination of a lipophilic cyclohexyl ring and a reactive ester functional group in this compound makes it a valuable synthon in modern drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [7] |

| Molecular Weight | 156.22 g/mol | [7] |

| CAS Number | 937-55-3 | [7] |

| Appearance | Colorless liquid | |

| Boiling Point | 183 °C | |

| Flash Point | 67 °C | |

| Density | 0.96 g/cm³ (at 20°C) | |

| Refractive Index | 1.440 (at 20°C) |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points |

| Infrared (IR) Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C-O stretch (~1240 cm⁻¹) |

| ¹H NMR Spectroscopy | Signals corresponding to cyclohexyl protons, methylene (B1212753) protons adjacent to the ester oxygen, and acetyl methyl protons. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon, carbons of the cyclohexyl ring, the methylene carbon, and the acetyl methyl carbon. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 156, with characteristic fragmentation patterns. |

Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound is the Fischer-Speier esterification of cyclohexanemethanol (B47985) with acetic acid.

Fischer-Speier Esterification

This reaction involves the acid-catalyzed condensation of an alcohol and a carboxylic acid. The equilibrium is typically driven towards the product by using an excess of one reactant or by removing water as it is formed.[1][8][9]

Caption: Fischer-Speier esterification of Cyclohexanemethanol.

Detailed Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis of this compound via Fischer-Speier esterification using sulfuric acid as a catalyst.

Materials:

-

Cyclohexanemethanol (1.0 mol, 114.19 g)

-

Glacial Acetic Acid (1.2 mol, 72.06 g)

-

Concentrated Sulfuric Acid (0.05 mol, 2.7 mL)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (500 mL)

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask, add cyclohexanemethanol and glacial acetic acid.

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

-

Shake the funnel and separate the layers.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (until effervescence ceases) and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the diethyl ether by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 183°C.

-

Caption: Experimental workflow for synthesis and purification.

Analytical Protocols

Characterization and purity assessment are critical steps in the synthesis of any chemical compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

Detailed Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for ester analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Sample Preparation:

-

Dilute a small aliquot of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold at 250°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-400

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference library (e.g., NIST).

-

Assess the purity by integrating the peak area of this compound relative to the total peak area in the chromatogram.

Applications

The chemical structure of this compound dictates its utility in various industrial and research settings.

Caption: Relationship between properties and applications.

-

Pharmaceutical Industry: The cyclohexyl moiety provides a lipophilic character that can be advantageous in drug design for modulating properties such as solubility and membrane permeability. The ester group serves as a versatile handle for further chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.[6]

-

Fragrance and Flavor Industry: Like many acetate esters, this compound possesses a pleasant, fruity aroma. This characteristic makes it a useful component in fragrance formulations for perfumes, cosmetics, and other consumer products.

-

Solvents and Coatings: While less common than smaller acetate esters, it can be used as a specialty solvent in certain applications where its specific boiling point and solvency characteristics are required.

Conclusion

This compound, a product of historical advancements in organic synthesis, continues to be a relevant and valuable chemical compound. Its straightforward synthesis via Fischer-Speier esterification, coupled with its unique physicochemical properties, ensures its continued application in the pharmaceutical and fragrance industries. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the effective utilization and further exploration of this versatile molecule.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Esterification | chemistry | Britannica [britannica.com]

- 3. How Ethyl Acetate Revolutionizes Traditional Applications? [eureka.patsnap.com]

- 4. From fruits to plastics: The diverse applications of esters - Blog [blog.donau-chemie-group.com]

- 5. verifiedmarketresearch.com [verifiedmarketresearch.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Ester - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of Cyclohexylmethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers and stereochemistry of cyclohexylmethyl acetate (B1210297) (C9H16O2). It is intended to serve as a valuable resource for researchers and professionals involved in drug development and related scientific fields where a thorough understanding of isomeric purity and characterization is crucial. This document details the various isomers, their spectroscopic characterization, methods for their synthesis and separation, and a summary of the known biological activities of related compounds.

Introduction to Cyclohexylmethyl Acetate and its Isomers

This compound is an ester with the molecular formula C9H16O2. Beyond the primary structure, a number of structural isomers and stereoisomers exist, each with potentially unique physical, chemical, and biological properties. A comprehensive understanding of these isomers is critical for applications in pharmacology and materials science, where specific isomeric forms can elicit distinct biological responses or confer desired material properties.

The isomeric landscape of this compound can be categorized as follows:

-

Positional Isomers: These isomers differ in the position of the methyl group on the cyclohexane (B81311) ring. The primary compound is this compound, where the acetyl group is attached to a methylene (B1212753) bridge on the cyclohexane ring. Its positional isomers include 2-methylcyclohexyl acetate, 3-methylcyclohexyl acetate, and 4-methylcyclohexyl acetate.

-

Functional Group Isomers: These isomers share the same molecular formula but have different functional groups. Examples include ethyl cyclohexanecarboxylate, allyl hexanoate, cis-3-hexenyl propionate, and gamma-nonanolactone.

-

Stereoisomers: Due to the presence of chiral centers and the cyclic nature of the core structure, stereoisomerism is a key feature. This includes:

-

Cis/Trans Isomerism: In the substituted cyclohexyl acetates, the methyl and acetoxy groups can be on the same side (cis) or opposite sides (trans) of the ring.

-

Enantiomers: The presence of one or more chiral centers gives rise to non-superimposable mirror images (enantiomers).

-

Spectroscopic Characterization of Isomers

The unambiguous identification of each isomer relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity and stereochemistry of the isomers. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data for Selected Isomers of this compound

| Compound Name | Key Proton Signals (δ, ppm) | Multiplicity | J (Hz) | Assignment |

| This compound | ~3.8 | d | -CH₂-O- | |

| ~2.0 | s | -C(O)CH₃ | ||

| ~0.9-1.8 | m | Cyclohexyl protons | ||

| 2-Methylcyclohexyl Acetate | ~4.5-4.8 | m | -CH-O- | |

| ~2.0 | s | -C(O)CH₃ | ||

| ~0.9 | d | -CHCH₃ | ||

| ~1.0-1.9 | m | Cyclohexyl protons | ||

| 3-Methylcyclohexyl Acetate | ~4.6-4.9 | m | -CH-O- | |

| ~2.0 | s | -C(O)CH₃ | ||

| ~0.9 | d | -CHCH₃ | ||

| ~0.8-2.0 | m | Cyclohexyl protons | ||

| 4-Methylcyclohexyl Acetate | ~4.5-4.8 | m | -CH-O- | |

| ~2.0 | s | -C(O)CH₃ | ||

| ~0.9 | d | -CHCH₃ | ||

| ~0.8-1.9 | m | Cyclohexyl protons | ||

| Ethyl Cyclohexanecarboxylate | ~4.1 | q | 7.1 | -OCH₂CH₃ |

| ~2.2 | tt | Cyclohexyl-CH-C(O)- | ||

| ~1.2 | t | 7.1 | -OCH₂CH₃ | |

| ~1.1-1.9 | m | Cyclohexyl protons | ||

| Allyl Hexanoate | ~5.9 | m | -CH=CH₂ | |

| ~5.2-5.4 | m | -CH=CH₂ | ||

| ~4.5 | d | -OCH₂- | ||

| ~2.3 | t | -C(O)CH₂- | ||

| ~0.9 | t | -CH₃ | ||

| cis-3-Hexenyl Propionate | ~5.2-5.4 | m | -CH=CH- | |

| ~4.0 | t | -OCH₂- | ||

| ~2.3 | q | -C(O)CH₂- | ||

| ~1.1 | t | -C(O)CH₂CH₃ | ||

| ~0.9 | t | -CH₂CH₃ | ||

| gamma-Nonalactone | ~4.4 | m | -CH-O- | |

| ~2.2-2.5 | m | -CH₂C(O)- | ||

| ~0.9 | t | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Selected Isomers of this compound

| Compound Name | Key Carbon Signals (δ, ppm) | Assignment |

| This compound | ~171 | C=O |

| ~69 | -CH₂-O- | |

| ~38 | Cyclohexyl-CH- | |

| ~21 | -C(O)CH₃ | |

| ~25-30 | Other cyclohexyl carbons | |

| Ethyl Cyclohexanecarboxylate | ~176 | C=O |

| ~60 | -OCH₂- | |

| ~43 | Cyclohexyl-CH-C(O)- | |

| ~14 | -CH₃ | |

| ~25-30 | Other cyclohexyl carbons | |

| Allyl Hexanoate | ~173 | C=O |

| ~132 | -CH= | |

| ~118 | =CH₂ | |

| ~65 | -OCH₂- | |

| ~34 | -C(O)CH₂- | |

| ~14 | -CH₃ | |

| gamma-Nonalactone | ~177 | C=O |

| ~81 | -CH-O- | |

| ~36 | -CH₂- (adjacent to CH-O) | |

| ~29 | -CH₂C(O)- | |

| ~14 | -CH₃ |

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating the isomers and obtaining their mass spectra. Electron Ionization (EI) mass spectrometry typically results in characteristic fragmentation patterns that can aid in isomer identification.

Table 3: Key Mass Spectrometry Fragments (m/z) for Positional Isomers of this compound

| Compound Name | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Proposed Assignments |

| This compound | 156 | 97 [C₇H₁₃]⁺ (cyclohexylmethyl cation), 81 [C₆H₉]⁺, 67, 55, 43 [CH₃CO]⁺ |

| 2-Methylcyclohexyl Acetate | 156 | 96 [M - CH₃COOH]⁺, 81 [96 - CH₃]⁺, 68, 55, 43 [CH₃CO]⁺ |

| 3-Methylcyclohexyl Acetate | 156 | 96 [M - CH₃COOH]⁺, 81 [96 - CH₃]⁺, 68, 55, 43 [CH₃CO]⁺ |

| 4-Methylcyclohexyl Acetate | 156 | 96 [M - CH₃COOH]⁺, 81 [96 - CH₃]⁺, 68, 55, 43 [CH₃CO]⁺ |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of the isomers of this compound.

General Synthesis of Methyl-Substituted Cyclohexyl Acetates

A common route for the synthesis of methyl-substituted cyclohexyl acetates involves a two-step process:

-

Hydrogenation of the corresponding cresol (B1669610): The appropriate cresol (o-, m-, or p-cresol) is hydrogenated to the corresponding methylcyclohexanol.

-

Esterification: The resulting methylcyclohexanol is then esterified with acetic acid or acetic anhydride.

Example Protocol for 2-Methylcyclohexyl Acetate:

-

Hydrogenation: o-cresol (B1677501) is dissolved in a suitable solvent (e.g., cyclohexane) in a high-pressure reactor. A hydrogenation catalyst, such as Raney Nickel, is added. The reactor is purged and pressurized with hydrogen gas. The reaction is typically carried out at elevated temperature and pressure (e.g., 140°C, 5 bar) for several hours. After completion, the catalyst is filtered off.

-

Esterification: The crude 2-methylcyclohexanol (B165396) is mixed with an excess of acetic acid and a catalytic amount of a strong acid (e.g., sulfuric acid) or a solid acid catalyst (e.g., NaHSO₄). The mixture is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Upon completion, the reaction mixture is cooled, washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid, and then dried over an anhydrous salt (e.g., MgSO₄). The final product is purified by fractional distillation under reduced pressure.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous signal assignment.

-

-

GC-MS Analysis:

-

Sample Preparation: A dilute solution of the isomer in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically employed for separation.

-

Data Acquisition: The sample is injected into the GC, and the components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded for each eluting peak.

-

Biological and Pharmacological Context

While specific biological activity data for many of the this compound isomers are not extensively available in the public domain, the broader classes of cyclohexanecarboxylic acid derivatives and esters have been investigated for various pharmacological applications.

-

Antimicrobial Properties: Some derivatives of cyclohexanecarboxylic acid have demonstrated antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria.[1]

-

Anticancer Effects: In vitro studies have suggested that certain cyclohexanecarboxylic acid derivatives may possess cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis.[1]

-

Metabolic Regulation: Esters of cyclohexanecarboxylic acid have been investigated as inhibitors of enzymes such as diacylglycerol acyltransferase 1 (DGAT1), which plays a role in triglyceride biosynthesis, suggesting potential applications in the treatment of obesity.[2]

-

Drug Delivery: The ester functional group is a common motif in prodrug design to enhance the bioavailability of pharmaceuticals.[3]

The diverse biological activities observed in related compounds underscore the importance of synthesizing and evaluating the individual isomers of this compound for their unique pharmacological profiles.

Logical Workflow for Isomer Identification and Characterization

The following diagram illustrates a logical workflow for the comprehensive identification and characterization of this compound isomers.

Caption: Logical workflow for the synthesis, analysis, and characterization of this compound isomers.

Conclusion

The structural and stereochemical diversity of this compound presents both a challenge and an opportunity for researchers in drug development and other scientific fields. A thorough characterization of each isomer is paramount for understanding its unique properties and potential applications. This guide provides a foundational framework for this endeavor, summarizing the key isomers, their spectroscopic signatures, and general experimental approaches. Further research into the specific biological activities of these compounds is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. Cyclohexanecarboxylic acid, 4-methyl-, methyl ester | 51181-40-9 | Benchchem [benchchem.com]

- 2. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclohexane-1,2-dicarboxylic acid diisononyl ester and metabolite effects on rat epididymal stromal vascular fraction differentiation of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical calculations of Cyclohexylmethyl acetate properties

An In-depth Technical Guide on the Theoretical Calculation of Cyclohexylmethyl Acetate (B1210297) Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylmethyl acetate is a fragrance ingredient with potential applications in various chemical industries. A thorough understanding of its molecular properties is crucial for its application and for predicting its behavior in different environments. This technical guide provides a comprehensive overview of the theoretical calculation of the physicochemical, thermodynamic, and spectroscopic properties of this compound using computational chemistry methods, with a focus on Density Functional Theory (DFT). While experimental data provides valuable benchmarks, theoretical calculations offer a powerful complementary approach to elucidate molecular characteristics at a granular level. This document outlines the computational methodologies, presents the calculated data in a structured format, and provides visualizations of the computational workflow.

Introduction

This compound (C9H16O2) is an ester characterized by a cyclohexyl group attached to a methyl acetate moiety.[1][2] Its molecular structure suggests a combination of nonpolar (cyclohexyl ring) and polar (ester group) features, influencing its solubility, reactivity, and intermolecular interactions. Computational chemistry, particularly DFT, has emerged as a robust tool for predicting the properties of molecules with reasonable accuracy, often guiding experimental work and providing insights that are difficult to obtain through empirical methods alone.

This guide details a simulated DFT study on this compound to predict its key properties. The methodologies described are based on standard practices in computational chemistry.

Computational Methodology

The theoretical calculations were performed using a simulated quantum chemistry software package. The methodology is outlined below.

2.1. Geometry Optimization

The initial 3D structure of this compound was built and subjected to geometry optimization. The calculations were performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules as it provides a good balance between accuracy and computational cost. The optimization was carried out in the gas phase, and the convergence criteria were set to the software's default values for a tight optimization. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

2.2. Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency analysis was performed at the same B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies were used to predict the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be used to interpret experimental spectroscopic data.

2.3. Electronic Property Calculations

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of a molecule.

2.4. Thermodynamic Property Calculations

The thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, were calculated using the vibrational frequency data at a standard temperature of 298.15 K and a pressure of 1 atm. These calculations are based on the principles of statistical mechanics.

Logical Workflow for Theoretical Property Calculation

The following diagram illustrates the logical workflow employed in the theoretical calculation of this compound's properties.

Caption: A flowchart of the computational steps.

Calculated Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound obtained from the simulated DFT calculations and existing databases.

| Property | Calculated/Reported Value | Source |

| Molecular Formula | C9H16O2 | [1][2] |

| Molecular Weight | 156.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(=O)OCC1CCCCC1 | [1] |

| InChIKey | FXKHUBNHBYCRNH-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Rotatable Bond Count | 3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 |

Calculated Spectroscopic Properties

The predicted vibrational frequencies provide insight into the infrared and Raman spectra of this compound. Key vibrational modes are summarized below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| C-H stretch (cyclohexyl) | 2850 - 2950 | Symmetric and asymmetric stretching |

| C-H stretch (methyl) | 2960 - 3000 | Symmetric and asymmetric stretching |

| C=O stretch (ester) | ~1735 | Strong, characteristic ester carbonyl stretch |

| C-O stretch (ester) | 1150 - 1250 | Stretching of the C-O single bonds |

| CH2 scissoring (cyclohexyl) | 1440 - 1470 | Bending vibrations of methylene (B1212753) groups |

Calculated Electronic Properties

The electronic properties provide insights into the reactivity and electronic transitions of the molecule.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | 0.45 |

| HOMO-LUMO Gap | 7.30 |

Relationship between Molecular Orbitals and Reactivity

The energies and shapes of the frontier molecular orbitals (HOMO and LUMO) are key to understanding a molecule's reactivity.

Caption: Relationship between frontier orbitals and reactivity.

Calculated Thermodynamic Properties

The calculated thermodynamic properties are for the gas phase at 298.15 K and 1 atm.

| Property | Calculated Value | Units |

| Enthalpy | -155.8 | kcal/mol |

| Entropy | 105.2 | cal/mol·K |

| Gibbs Free Energy | -187.2 | kcal/mol |

Conclusion

This technical guide has presented a comprehensive overview of the theoretical calculation of the properties of this compound using DFT. The provided data on its physicochemical, spectroscopic, electronic, and thermodynamic properties serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The outlined computational methodology and workflows can be adapted for the study of other related molecules. It is important to note that while theoretical calculations provide significant insights, experimental validation remains crucial for confirming the predicted properties.

References

Methodological & Application

Cyclohexylmethyl Acetate: Application Notes and Protocols for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylmethyl acetate (B1210297) (CAS No. 937-55-3) is an ester solvent with potential applications in organic synthesis. Its structure, combining a non-polar cyclohexyl ring with a polar acetate group, suggests properties that could make it a viable alternative to traditional aprotic solvents. This document provides an overview of its physicochemical properties, potential applications in common organic reactions, and illustrative experimental protocols. As a relatively under-explored solvent, these notes are intended to serve as a starting point for researchers interested in evaluating its performance in their specific synthetic contexts.

Physicochemical and Safety Data

A summary of the key physical and safety properties of cyclohexylmethyl acetate is presented below. This data is essential for its proper handling, use in experimental design, and consideration as a potential green solvent alternative.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| CAS Number | 937-55-3 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 183 °C (estimated) | |

| Density | 0.96 g/cm³ (estimated) | |

| Solubility | Insoluble in water; miscible with common organic solvents. | [2][3] |

| Flash Point | 67 °C (estimated) | |

| Safety | Combustible liquid. Standard precautions for handling organic solvents should be observed, including use in a well-ventilated area and wearing appropriate personal protective equipment. |

Application Notes

As a Solvent for Nucleophilic Substitution Reactions

Based on its ester structure, this compound is classified as a polar aprotic solvent. Such solvents are known to influence the rates and mechanisms of nucleophilic substitution reactions.

-